molecular formula C13H16N2O5 B13148023 1-(3-Bromophenyl)-3-methylcyclobutan-1-amine hcl

1-(3-Bromophenyl)-3-methylcyclobutan-1-amine hcl

Cat. No.: B13148023
M. Wt: 280.28 g/mol
InChI Key: CDKNEIPLKDJSQP-UHFFFAOYSA-N
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Description

tert-Butyl2-(4-(furan-2-yl)-2,5-dioxoimidazolidin-1-yl)acetate is a complex organic compound that features a furan ring and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl2-(4-(furan-2-yl)-2,5-dioxoimidazolidin-1-yl)acetate typically involves multiple steps, starting with the preparation of the furan-2-yl intermediate. This intermediate is then reacted with an imidazolidinone derivative under specific conditions to form the final product. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl2-(4-(furan-2-yl)-2,5-dioxoimidazolidin-1-yl)acetate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl2-(4-(furan-2-yl)-2,5-dioxoimidazolidin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The imidazolidinone moiety can be reduced to form imidazolidine derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols, typically under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the imidazolidinone moiety may produce imidazolidine derivatives.

Scientific Research Applications

tert-Butyl2-(4-(furan-2-yl)-2,5-dioxoimidazolidin-1-yl)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl2-(4-(furan-2-yl)-2,5-dioxoimidazolidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The furan ring and imidazolidinone moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid.

    Imidazolidinone derivatives: Compounds containing the imidazolidinone moiety, such as 1,3-dimethylimidazolidin-2-one.

Uniqueness

tert-Butyl2-(4-(furan-2-yl)-2,5-dioxoimidazolidin-1-yl)acetate is unique due to the combination of the furan ring and imidazolidinone moiety in its structure. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. The presence of the tert-butyl ester group further enhances its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

IUPAC Name

tert-butyl 2-[4-(furan-2-yl)-2,5-dioxoimidazolidin-1-yl]acetate

InChI

InChI=1S/C13H16N2O5/c1-13(2,3)20-9(16)7-15-11(17)10(14-12(15)18)8-5-4-6-19-8/h4-6,10H,7H2,1-3H3,(H,14,18)

InChI Key

CDKNEIPLKDJSQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)C(NC1=O)C2=CC=CO2

Origin of Product

United States

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